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chlorobenzothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Amino-6-chlorobenzothiazole

Cat. No.: B160215

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Amino-6-chlorobenzothiazole, a key intermediate in pharmaceutical and dye manufacturing.
The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) characteristics, offering a valuable resource for researchers, scientists, and
professionals in drug development.

Spectroscopic Data Summary

The structural integrity and purity of 2-Amino-6-chlorobenzothiazole can be ascertained
through a combination of spectroscopic techniques. The data presented below has been
compiled from various spectral databases and scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

Table 1: *H NMR Spectroscopic Data of 2-Amino-6-chlorobenzothiazole
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
7.78 d 1H H-4
7.64 d 1H H-7
7.26 dd 1H H-5
7.20 brs 2H -NH:z

Solvent: DMSO-ds, Frequency: 400 MHz[1]

Table 2: 13C NMR Spectroscopic Data of 2-Amino-6-chlorobenzothiazole

Chemical Shift (8) ppm

Assighment

Data not readily available in summarized format

C2 (C=N)

Data not readily available in summarized format

C3a

Data not readily available in summarized format

C4

Data not readily available in summarized format

C5

Data not readily available in summarized format

C6

Data not readily available in summarized format

C7

Data not readily available in summarized format

C7a

Note: 33C NMR spectral data for 2-Amino-6-chlorobenzothiazole is available in spectral

databases such as PubChem.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: IR Spectroscopic Data of 2-Amino-6-chlorobenzothiazole
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Wavenumber (cm~?) Intensity Assignment

3415 Strong N-H stretch (asymmetric)
3315 Strong N-H stretch (symmetric)
3100-3000 Medium Aromatic C-H stretch
1640 Strong N-H bend

1595, 1530 Strong C=C aromatic ring stretch
1490 Strong C=N stretch

810 Strong C-H out-of-plane bend
700 Strong C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Table 4: Mass Spectrometry Data of 2-Amino-6-chlorobenzothiazole

m/z Relative Intensity (%) Assignment

184 100 [M]* (Molecular ion)

186 33 £I:/Ic:r|)2]+ (Isotope peak due to
149 - M- Cl]*

122 - [M - Cl - HCN]*

lonization Mode: Electron lonization (EI)[3][4]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.
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NMR Spectroscopy

o Sample Preparation: Approximately 10-20 mg of 2-Amino-6-chlorobenzothiazole was
dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds).

e Instrumentation: *H and 3C NMR spectra were recorded on a Bruker AVANCE spectrometer
operating at a proton frequency of 400 MHz.

o Data Acquisition: *H NMR spectra were acquired with a sufficient number of scans to obtain
a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard. For 13C NMR, a proton-decoupled spectrum
was obtained.

IR Spectroscopy

o Sample Preparation: A small amount of the solid sample was placed directly onto the
diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

 Instrumentation: The IR spectrum was recorded on a Fourier Transform Infrared (FTIR)
spectrometer.

o Data Acquisition: The spectrum was collected over a range of 4000-650 cm~* with a
resolution of 4 cm~1. A background spectrum was recorded and automatically subtracted
from the sample spectrum.

Mass Spectrometry

o Sample Introduction: The sample was introduced into the mass spectrometer via a direct
insertion probe or after separation by gas chromatography (GC).

e Instrumentation: A mass spectrometer operating in the Electron lonization (EI) mode was
used.

o Data Acquisition: The mass spectrum was recorded over a mass-to-charge (m/z) range of
50-500. The ionization energy was typically set at 70 eV.

Visualization of Analytical Workflow
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The logical flow of spectroscopic analysis for the characterization of a chemical compound like
2-Amino-6-chlorobenzothiazole is depicted in the following diagram.
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A generalized workflow for the spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-6-
chlorobenzothiazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b160215#spectroscopic-data-nmr-ir-mass-spec-of-2-
amino-6-chlorobenzothiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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